molecular formula C11H12ClNO B1308472 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 41910-57-0

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1308472
CAS No.: 41910-57-0
M. Wt: 209.67 g/mol
InChI Key: XJOLYGFCZOFURL-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H12ClNO. It is a derivative of isoquinoline, a bicyclic compound that contains a benzene ring fused to a pyridine ring.

Mechanism of Action

While the specific mechanism of action for “2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone” is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been found to exhibit a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of isoquinoline derivatives with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline ketones or carboxylic acids.

    Reduction: Formation of isoquinoline alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLYGFCZOFURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401383
Record name 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41910-57-0
Record name 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
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